molecular formula C10H11NO2 B1432637 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid CAS No. 26862-56-6

5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B1432637
CAS RN: 26862-56-6
M. Wt: 177.2 g/mol
InChI Key: QVRRFSGTYXPKNT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid (CAS No. 26862-56-6) is a heterocyclic organic compound that belongs to the family of isoquinoline alkaloids . It has a molecular formula of C10H11NO2 and a molecular weight of 177.20 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been described in various studies. One approach involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . Another method involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid consists of a tetrahydroisoquinoline core with a carboxylic acid group attached .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been used as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .


Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid has a molecular formula of C10H11NO2 and a molecular weight of 177.20 .

Scientific Research Applications

Chemical Synthesis and Rearrangements

5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid has been studied for its unique reactivity in chemical synthesis. In one study, the reaction of its derivatives with bases led to unexpected results, including the formation of new compounds via a Smiles-like rearrangement. This rearrangement has been thoroughly investigated and represents a novel method for synthesizing biologically interesting compounds (Sirakanyan et al., 2015).

Structural Characterization and Synthesis

Structural characterization and synthesis of tetrahydroisoquinoline derivatives have been extensively studied. For instance, a study focused on synthesizing new tetrahydroisoquinolines and related compounds, providing insight into their crystal structure through X-ray diffraction analysis (Marae et al., 2021).

Enzymatic Oxidation

Tetrahydroisoquinoline-1-carboxylic acids have been examined for their susceptibility to enzymatic oxidation. Research indicates that certain derivatives undergo oxidative decarboxylation when treated with enzymes like horseradish peroxidase or fungal laccase, yielding high yields of dihydroisoquinolines (Coutts et al., 1979).

Biological Evaluation

In the field of biomedicine, 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their biological activity. For example, certain derivatives have been identified as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists, showing potential as drugs for diabetes treatment (Azukizawa et al., 2008).

Safety And Hazards

The safety data for 5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid indicates that it may cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRRFSGTYXPKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(C=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroisoquinoline-3-carboxylic acid

CAS RN

26862-56-6
Record name 5,6,7,8-tetrahydroisoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RM Anderson, GR Clemo, GA Swan - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… Ozonolysis of '* tetrahydroyobyrine " and subsequent hydrolysis of the intermediate amide yields o-aminopropiophenone and 5 : 6 : 7 : 8-tetrahydroisoquinoline-3-carboxylic acid (I1 ; R …
Number of citations: 0 pubs.rsc.org
LEO MARION - The Alkaloids: Chemistry and Physiology, 1952 - books.google.com
III. The Ergot Alkaloids-1. Lysergic Acid...... Synthesis of Dihydrolysergic Acid 2. Ergocristine–Ergocristinine 3. Ergotamine-–Ergotaminine. a. Isolation of Ergotamine b. Structure.-…
Number of citations: 2 books.google.com
R Bentley, TS Stevens, M Thompson - Journal of the Chemical Society …, 1970 - pubs.rsc.org
In a synthetic approach to the alkaloid, attempts to link the pyridine nitrogen atom of 2-(2′-pyridyl)indole (III) by a two-carbon chain to C-3 of the indole ring led to attack on the 1-…
Number of citations: 6 pubs.rsc.org

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